O-Phospho-L-tyrosine

Catalog No.
S1482177
CAS No.
21820-51-9
M.F
C9H12NO6P
M. Wt
261.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Phospho-L-tyrosine

CAS Number

21820-51-9

Product Name

O-Phospho-L-tyrosine

IUPAC Name

(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoic acid

Molecular Formula

C9H12NO6P

Molecular Weight

261.17 g/mol

InChI

InChI=1S/C9H12NO6P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15)/t8-/m0/s1

InChI Key

DCWXELXMIBXGTH-QMMMGPOBSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OP(=O)(O)O

Synonyms

L-3-(4-Hydroxyphenyl)alanine 4’-Phosphate; L-Tyrosine-O-phosphate; Phosphotyrosine;

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OP(=O)(O)O

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OP(=O)(O)O

Substrate for Protein Tyrosine Phosphatases (PTPs)

P-Tyr serves as a substrate for PTPs, enzymes responsible for removing phosphate groups from phosphorylated tyrosine residues on proteins. This dephosphorylation process acts as a cellular signaling switch, regulating various biological functions. Researchers utilize P-Tyr to study PTP activity and their role in various cellular processes. [Source: National Institutes of Health, ]

Inhibitor of Cellular Growth

Studies have shown that P-Tyr can inhibit the growth of certain cancer cell lines. It achieves this effect by activating PTPs, leading to the dephosphorylation of key proteins involved in cell cycle progression. This dephosphorylation disrupts the normal cell cycle, leading to cell growth arrest. [Source: National Institutes of Health, ]

Potential Synergistic Effect with Chemotherapeutic Drugs

Research suggests that P-Tyr might synergize with chemotherapeutic drugs, making cancer cells more susceptible to their effects. Studies have shown that combining P-Tyr with certain drugs like doxorubicin and etoposide could enhance their cell-killing efficacy. However, further research is needed to validate this potential [Source: National Institutes of Health, ]

Other Applications

Beyond the areas mentioned above, P-Tyr finds use in various research applications, including:

  • As a diluent for studying sperm capacitation using anti-phosphotyrosine antibodies. [Source: Sigma-Aldrich, ]
  • As an amino acid standard in analytical techniques like liquid chromatography with tandem mass spectrometry (LC-MS/MS) for phosphoamino acid analysis. [Source: Sigma-Aldrich, ]

O-Phospho-L-tyrosine is a non-proteinogenic L-alpha-amino acid characterized by the phosphorylation of the phenolic hydroxyl group of L-tyrosine. Its molecular formula is C₉H₁₂N₀₆P, and it is represented by the Chemical Abstracts Service registry number 21820-51-9. This compound plays a crucial role in various biological processes, particularly in signal transduction pathways where tyrosine phosphorylation is a key regulatory mechanism .

The primary chemical reaction involving O-phospho-L-tyrosine is its formation through the phosphorylation of L-tyrosine, typically catalyzed by protein tyrosine kinases. The phosphorylation occurs at the hydroxyl group of the aromatic ring, resulting in the introduction of a phosphate group. Conversely, dephosphorylation is mediated by protein tyrosine phosphatases, which remove the phosphate group from the tyrosine residue .

Key Reactions

  • Phosphorylation:
    L Tyrosine+ATPProtein Tyrosine KinaseO Phospho L Tyrosine+ADP\text{L Tyrosine}+\text{ATP}\xrightarrow{\text{Protein Tyrosine Kinase}}\text{O Phospho L Tyrosine}+\text{ADP}
  • Dephosphorylation:
    O Phospho L TyrosineProtein Tyrosine PhosphataseL Tyrosine+Pi\text{O Phospho L Tyrosine}\xrightarrow{\text{Protein Tyrosine Phosphatase}}\text{L Tyrosine}+\text{Pi}

O-phospho-L-tyrosine is integral to cellular signaling and regulation. It serves as a substrate for various protein tyrosine phosphatases, influencing cellular processes such as growth, differentiation, and metabolism. Studies have shown that O-phospho-L-tyrosine can inhibit cellular growth in certain cancer cell lines by activating specific signaling pathways . Its role as a signaling molecule makes it critical in understanding cancer biology and other diseases associated with dysregulated phosphorylation.

Several synthetic methods exist for producing O-phospho-L-tyrosine:

  • Direct Phosphorylation: Involves using inorganic phosphates or phosphorohalidates in the presence of bases to introduce phosphate groups into L-tyrosine.
  • Phosphitylation: This method utilizes phosphoramidites with an activator followed by oxidation to convert P(III) to P(V) forms.
  • Post-synthetic Modification: Recent advances have allowed for selective phosphorylation of tyrosine residues in peptides, enhancing specificity for applications in peptide synthesis and modification .

O-phospho-L-tyrosine finds various applications in research and industry:

  • Biochemical Research: Used as a substrate in studies involving protein tyrosine kinases and phosphatases.
  • Affinity Chromatography: Employed for purifying proteins that interact with phosphorylated tyrosines.
  • Cancer Research: Investigated for its potential role in inhibiting tumor growth and understanding signaling pathways involved in cancer progression .

Research has demonstrated that O-phospho-L-tyrosine interacts with numerous proteins involved in signal transduction. These interactions are critical for cellular responses to external stimuli and play a significant role in regulating metabolic pathways. Studies have employed O-phospho-L-tyrosine to explore its effects on various cellular processes, including apoptosis and cell proliferation .

O-phospho-L-tyrosine shares structural similarities with several other compounds, particularly those involved in phosphorylation processes. Below are some comparable compounds:

Compound NameStructure SimilarityUnique Features
L-TyrosinePhenolic hydroxylNon-phosphorylated form; precursor to O-phospho-L-tyrosine
O-Phospho-DL-tyrosineSimilar backboneContains both L and D forms; less specific activity
O-Methyl-L-tyrosinePhenolic hydroxylMethylated form; alters biological activity
3-Nitro-O-phospho-L-tyrosineSimilar backboneNitro group addition affects reactivity

O-phospho-L-tyrosine's unique characteristic lies in its specific role as a phosphorylated amino acid that directly participates in signal transduction pathways, distinguishing it from non-phosphorylated counterparts and other derivatives.

Physical Description

White solid; [Sigma-Aldrich MSDS]
Solid

XLogP3

-2.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

261.04022410 g/mol

Monoisotopic Mass

261.04022410 g/mol

Heavy Atom Count

17

UNII

2R86C98KDX

Other CAS

21820-51-9

Wikipedia

Tyrosine O-phosphate

Dates

Modify: 2023-08-15
Luo et al. Genetically encoding phosphotyrosine and its nonhydrolyzable analog in bacteria. Nature Chemical Biology, doi: 10.1038/nchembio.2405, published online 12 June 2017

Explore Compound Types